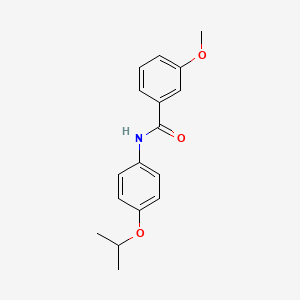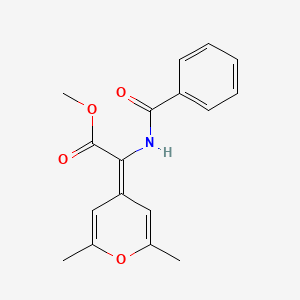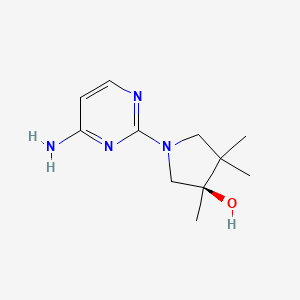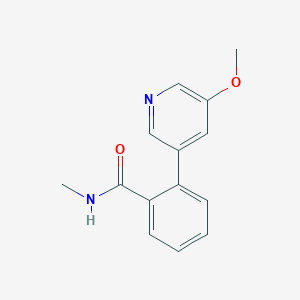
N-cyclopentylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentylthiophene-2-sulfonamide is an organosulfur compound that features a thiophene ring substituted with a sulfonamide group and a cyclopentyl group
Mécanisme D'action
Target of Action
It is known that sulfonamides, a class of compounds to which n-cyclopentyl-2-thiophenesulfonamide belongs, primarily target bacterial enzymes involved in the synthesis of folic acid .
Mode of Action
Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, an essential nutrient for bacterial growth and reproduction .
Biochemical Pathways
The inhibition of folic acid synthesis by sulfonamides affects several biochemical pathways in bacteria. Folic acid is a crucial cofactor in the synthesis of nucleic acids and amino acids. Therefore, its deficiency can lead to impaired DNA replication and protein synthesis, ultimately inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides generally have good oral bioavailability, are distributed widely in the body, are metabolized in the liver, and are excreted in the urine .
Result of Action
The result of the action of N-cyclopentyl-2-thiophenesulfonamide, like other sulfonamides, is the inhibition of bacterial growth. By preventing the synthesis of folic acid, these compounds impair critical cellular processes in bacteria, leading to their inability to reproduce and grow .
Action Environment
The action of N-cyclopentyl-2-thiophenesulfonamide, as with other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution. Additionally, the presence of other drugs can impact its metabolism and excretion, thereby affecting its efficacy and potential for drug interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentylthiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Thiophene-2-sulfonyl chloride+Cyclopentylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopentylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form thiols or amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfonic acids
Reduction: Thiols or amines
Substitution: Halogenated or nitrated thiophene derivatives
Applications De Recherche Scientifique
N-cyclopentylthiophene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Medicine: It is being investigated for its potential as an antimicrobial agent.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-sulfonamide: Lacks the cyclopentyl group, making it less hydrophobic.
N-cyclopentylbenzenesulfonamide: Contains a benzene ring instead of a thiophene ring, affecting its electronic properties.
N-cyclopentylthiophene-2-carboxamide: Contains a carboxamide group instead of a sulfonamide group, altering its reactivity.
Uniqueness
N-cyclopentylthiophene-2-sulfonamide is unique due to the combination of its thiophene ring and sulfonamide group, which confer specific electronic and steric properties. The presence of the cyclopentyl group enhances its hydrophobicity, potentially improving its interaction with biological targets.
Propriétés
IUPAC Name |
N-cyclopentylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c11-14(12,9-6-3-7-13-9)10-8-4-1-2-5-8/h3,6-8,10H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQWSZCOYMSXHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(5-nitro-8-quinolinyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5629033.png)

![N5,N5-DIMETHYL-N6-(4-METHYLPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE](/img/structure/B5629060.png)
![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5629064.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2-furylmethyl)-1-piperidinecarboxamide](/img/structure/B5629069.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5629076.png)


![1-cyclopentyl-4-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5629093.png)
![5-acetyl-1'-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5629104.png)
![(3aR,6aR)-N,5-dimethyl-N-(quinolin-3-ylmethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide](/img/structure/B5629119.png)

![2-benzyl-8-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5629129.png)
![{(3R*,4R*)-1-[4-(dimethylamino)benzoyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5629137.png)
